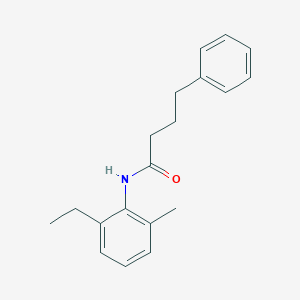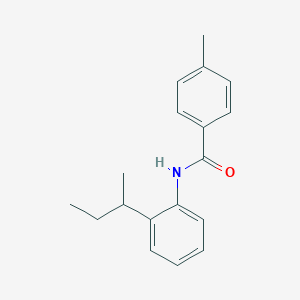
N-(2-sec-butylphenyl)-4-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-sec-butylphenyl)-4-methylbenzamide, also known as NBMB, is a synthetic compound that belongs to the family of synthetic cannabinoids. It is a highly potent agonist of the CB1 and CB2 receptors, which are the primary targets of the endocannabinoid system in the human body. NBMB has been extensively studied for its potential therapeutic applications in various medical conditions, including pain, inflammation, and neurological disorders.
Mecanismo De Acción
N-(2-sec-butylphenyl)-4-methylbenzamide exerts its pharmacological effects by binding to the CB1 and CB2 receptors in the endocannabinoid system, which are widely distributed throughout the body. This binding leads to the activation of various signaling pathways, including the inhibition of adenylate cyclase and the activation of mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways. These signaling pathways are involved in the regulation of pain, inflammation, and other physiological processes.
Biochemical and Physiological Effects:
Studies have shown that N-(2-sec-butylphenyl)-4-methylbenzamide has potent analgesic and anti-inflammatory effects in various animal models of pain and inflammation. It has also been shown to have neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. In addition, N-(2-sec-butylphenyl)-4-methylbenzamide has been shown to modulate the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood, anxiety, and other behaviors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(2-sec-butylphenyl)-4-methylbenzamide in laboratory experiments is its high potency and selectivity for the CB1 and CB2 receptors, which allows for precise modulation of the endocannabinoid system. However, one of the limitations of using N-(2-sec-butylphenyl)-4-methylbenzamide is its relatively short half-life, which may require frequent dosing in experiments. In addition, the exact mechanisms of action of N-(2-sec-butylphenyl)-4-methylbenzamide are still not fully understood, which may limit its potential therapeutic applications.
Direcciones Futuras
There are several future directions for research on N-(2-sec-butylphenyl)-4-methylbenzamide, including:
1. Further studies on the pharmacokinetics and pharmacodynamics of N-(2-sec-butylphenyl)-4-methylbenzamide to better understand its mechanism of action and potential therapeutic applications.
2. Development of novel formulations of N-(2-sec-butylphenyl)-4-methylbenzamide to improve its bioavailability and duration of action.
3. Investigation of the potential of N-(2-sec-butylphenyl)-4-methylbenzamide as a treatment for chronic pain, inflammatory diseases, and neurological disorders.
4. Studies on the long-term effects of N-(2-sec-butylphenyl)-4-methylbenzamide on the endocannabinoid system and other physiological processes.
5. Exploration of the potential of N-(2-sec-butylphenyl)-4-methylbenzamide as a tool for studying the endocannabinoid system and its role in various physiological processes.
In conclusion, N-(2-sec-butylphenyl)-4-methylbenzamide is a highly potent agonist of the CB1 and CB2 receptors, which has been extensively studied for its potential therapeutic applications in various medical conditions. It has potent analgesic, anti-inflammatory, and neuroprotective effects, making it a promising candidate for the treatment of chronic pain, inflammatory diseases, and neurological disorders. Further research is needed to fully understand the mechanisms of action of N-(2-sec-butylphenyl)-4-methylbenzamide and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of N-(2-sec-butylphenyl)-4-methylbenzamide involves several steps, starting with the reaction of 2-sec-butylphenylboronic acid with 4-methylbenzoyl chloride in the presence of a palladium catalyst. The resulting intermediate is then subjected to a series of reactions, including reduction, hydrolysis, and purification, to obtain the final product in high purity and yield.
Aplicaciones Científicas De Investigación
N-(2-sec-butylphenyl)-4-methylbenzamide has been widely used as a research tool to study the endocannabinoid system and its role in various physiological processes. It has been shown to have potent analgesic, anti-inflammatory, and neuroprotective effects, making it a promising candidate for the treatment of chronic pain, inflammatory diseases, and neurological disorders such as multiple sclerosis and Alzheimer's disease.
Propiedades
Fórmula molecular |
C18H21NO |
|---|---|
Peso molecular |
267.4 g/mol |
Nombre IUPAC |
N-(2-butan-2-ylphenyl)-4-methylbenzamide |
InChI |
InChI=1S/C18H21NO/c1-4-14(3)16-7-5-6-8-17(16)19-18(20)15-11-9-13(2)10-12-15/h5-12,14H,4H2,1-3H3,(H,19,20) |
Clave InChI |
MGXFFRIQRMBOMO-UHFFFAOYSA-N |
SMILES |
CCC(C)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)C |
SMILES canónico |
CCC(C)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





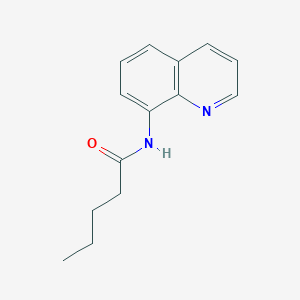
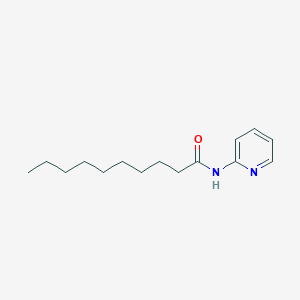
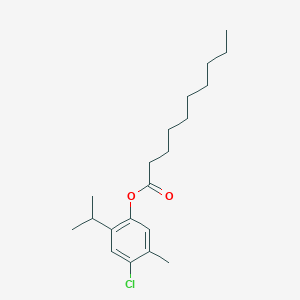
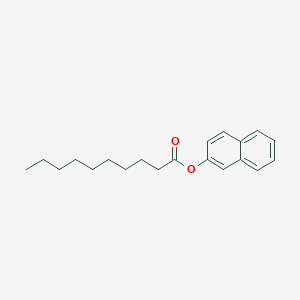

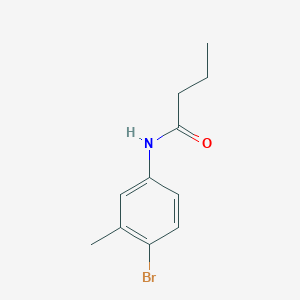
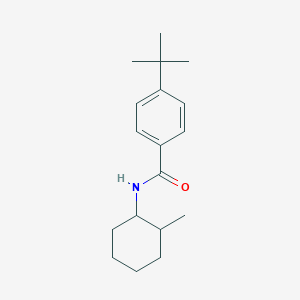

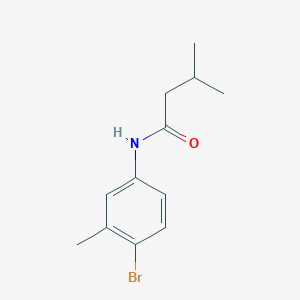

![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-(1-naphthyloxy)acetamide](/img/structure/B290973.png)
